1-(2-Chloro-3-fluorophenyl)ethanone

概要

説明

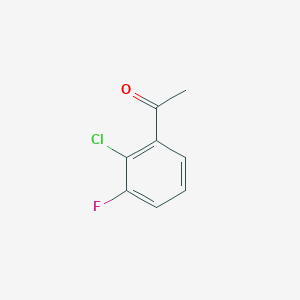

1-(2-Chloro-3-fluorophenyl)ethanone is an organic compound with the molecular formula C8H6ClFO and a molecular weight of 172.58 g/mol . It is a derivative of acetophenone, where the phenyl ring is substituted with chlorine and fluorine atoms at the 2 and 3 positions, respectively. This compound is used in various chemical syntheses and has applications in scientific research.

準備方法

Synthetic Routes and Reaction Conditions: 1-(2-Chloro-3-fluorophenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-chloro-3-fluorobenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization .

化学反応の分析

Types of Reactions: 1-(2-Chloro-3-fluorophenyl)ethanone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 1-(2-chloro-3-fluorophenyl)ethanoic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the carbonyl group can yield 1-(2-chloro-3-fluorophenyl)ethanol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products:

Oxidation: 1-(2-chloro-3-fluorophenyl)ethanoic acid.

Reduction: 1-(2-chloro-3-fluorophenyl)ethanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Pharmaceutical Development

1-(2-Chloro-3-fluorophenyl)ethanone is utilized in the synthesis of biologically active compounds. Notably, it has been involved in the preparation of novel 6-aminofuro[3,2-c]pyridines, which serve as potent inhibitors of the c-MET receptor tyrosine kinase. These inhibitors have potential therapeutic applications in oncology due to their ability to interfere with cancer cell signaling pathways .

Organic Synthesis

The compound acts as an important intermediate in synthesizing various organic molecules, including agrochemicals and specialty chemicals. Its electrophilic nature allows it to participate in nucleophilic substitution reactions, making it a key building block for more complex compounds.

Biochemical Studies

In biological contexts, this compound has been studied for its interactions with enzymes and proteins. Its derivatives are researched for their potential as enzyme inhibitors or receptor modulators, which could lead to new therapeutic agents targeting specific diseases.

Case Study 1: c-MET Inhibition

Research has demonstrated that derivatives of this compound can effectively inhibit c-MET signaling pathways. A study highlighted the synthesis of a derivative that exhibited significant activity against c-MET-driven tumor growth in preclinical models, indicating its potential utility in cancer therapy .

Case Study 2: Agrochemical Synthesis

In agrochemical research, this compound has been explored as a precursor for developing herbicides and pesticides. Its ability to modify biochemical pathways in plants makes it a candidate for creating targeted agrochemical agents that minimize environmental impact while maximizing efficacy.

作用機序

The mechanism of action of 1-(2-Chloro-3-fluorophenyl)ethanone and its derivatives depends on the specific application. In biological systems, it may act as an enzyme inhibitor or receptor modulator by interacting with specific molecular targets. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets .

類似化合物との比較

- 1-(3-Chloro-2-fluorophenyl)ethanone

- 1-(2,6-Dichloro-3-fluorophenyl)ethanol

- 2-Chloro-1-(3-fluorophenyl)ethanone

Comparison: 1-(2-Chloro-3-fluorophenyl)ethanone is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different physicochemical properties and biological effects, making it a valuable compound for targeted research and development .

生物活性

1-(2-Chloro-3-fluorophenyl)ethanone, also known as 2-chloro-1-(2-fluorophenyl)ethanone, is an organic compound with significant biological activity attributed to its electrophilic nature. This article provides a detailed overview of its synthesis, biological interactions, and potential therapeutic applications, supported by data tables and relevant case studies.

Molecular Structure and Characteristics:

- Molecular Formula: C8H6ClFO

- Molecular Weight: 172.58 g/mol

- Appearance: Clear, colorless to light yellow liquid

The compound can be synthesized through various methods, with one common approach involving the Friedel-Crafts acylation of 2-chloro-3-fluorobenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This method is typically performed under anhydrous conditions to prevent hydrolysis of the catalyst.

This compound exhibits its biological activity primarily through its ability to interact with nucleophiles in biological systems, forming covalent bonds with proteins and other biomolecules. This reactivity can lead to alterations in the function of these biomolecules, which may have therapeutic implications.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. The compound has demonstrated activity against various bacterial strains, particularly Gram-positive bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

| Bacterial Strain | MIC (μM) |

|---|---|

| Staphylococcus aureus | 15.625 - 62.5 |

| Enterococcus faecalis | 62.5 - 125 |

These findings suggest that the compound may inhibit protein synthesis pathways, leading to bactericidal effects .

Case Studies

In a study examining the compound's effect on biofilm formation, it was found that this compound significantly reduced biofilm formation in Staphylococcus aureus:

- Biofilm Inhibition Concentration (MBIC): 62.216 - 124.432 μg/mL

- Biofilm Eradication Concentration (MBEC): 124.432 - 248.863 μg/mL

These results indicate that the compound not only acts against planktonic cells but also effectively disrupts established biofilms .

Interaction with Enzymes and Proteins

The compound's electrophilic nature allows it to interact with various enzymes and proteins, making it a potential candidate for drug development. Its ability to inhibit specific enzymes can lead to therapeutic applications in treating diseases where these enzymes play a crucial role.

Comparison with Similar Compounds

| Compound | Biological Activity |

|---|---|

| This compound | Antimicrobial, enzyme inhibition |

| 1-(3-Chloro-2-fluorophenyl)ethanone | Moderate antimicrobial activity |

| 2-Chloro-1-(3-fluorophenyl)ethanone | Antibacterial properties against MRSA |

The unique substitution pattern of this compound enhances its reactivity and biological effects compared to its analogs.

特性

IUPAC Name |

1-(2-chloro-3-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO/c1-5(11)6-3-2-4-7(10)8(6)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLXXXDDQBMAZKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=CC=C1)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90565734 | |

| Record name | 1-(2-Chloro-3-fluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90565734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161957-57-9 | |

| Record name | 1-(2-Chloro-3-fluorophenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=161957-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Chloro-3-fluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90565734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。